molecular formula C9H19NO B13302091 2-(2,2-Dimethylcyclopropyl)-2-methoxypropan-1-amine

2-(2,2-Dimethylcyclopropyl)-2-methoxypropan-1-amine

Cat. No.: B13302091
M. Wt: 157.25 g/mol
InChI Key: LCLYVTXORFMKCW-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylcyclopropyl)-2-methoxypropan-1-amine is an organic compound that features a cyclopropyl ring substituted with two methyl groups, a methoxy group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylcyclopropyl)-2-methoxypropan-1-amine typically involves the formation of the cyclopropyl ring followed by the introduction of the methoxy and amine groups. One common method involves the reaction of 2,2-dimethylcyclopropylcarboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with methanol to introduce the methoxy group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylcyclopropyl)-2-methoxypropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(2,2-Dimethylcyclopropyl)-2-methoxypropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylcyclopropyl)-2-methoxypropan-1-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,2-Dimethylcyclopropyl)-2-methoxypropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-(2,2-dimethylcyclopropyl)-2-methoxypropan-1-amine

InChI

InChI=1S/C9H19NO/c1-8(2)5-7(8)9(3,6-10)11-4/h7H,5-6,10H2,1-4H3

InChI Key

LCLYVTXORFMKCW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1C(C)(CN)OC)C

Origin of Product

United States

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